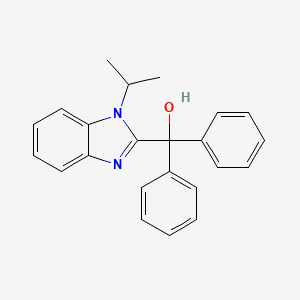
N-cyclohexyl-N'-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(3-fluorophenyl)urea, also known as CFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a pharmacological tool. CFU is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in sensory perception and pain signaling. In
Mécanisme D'action
N-cyclohexyl-N'-(3-fluorophenyl)urea acts as a competitive antagonist of TRPV1 channels, binding to the channel pore and preventing the influx of calcium ions. This leads to the inhibition of pain signaling and the reduction of neuronal excitability. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to modulate other ion channels and receptors, such as the P2X3 receptor and the voltage-gated sodium channel Nav1.7, further contributing to its analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively reduce pain responses in animal models of various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(3-fluorophenyl)urea has several advantages as a pharmacological tool, including its high potency and selectivity for TRPV1 channels, its ability to block pain responses in various pain conditions, and its anti-inflammatory and anxiolytic effects. However, N-cyclohexyl-N'-(3-fluorophenyl)urea also has some limitations, including its poor solubility in water and its potential off-target effects on other ion channels and receptors.
Orientations Futures
Future research on N-cyclohexyl-N'-(3-fluorophenyl)urea could focus on several areas, including the development of more efficient synthesis methods, the optimization of N-cyclohexyl-N'-(3-fluorophenyl)urea derivatives with improved pharmacological properties, and the investigation of the potential therapeutic applications of N-cyclohexyl-N'-(3-fluorophenyl)urea in various pain conditions and inflammatory diseases. Additionally, further studies could explore the molecular mechanisms underlying the effects of N-cyclohexyl-N'-(3-fluorophenyl)urea on TRPV1 channels and other ion channels and receptors, providing insights into the development of novel pharmacological agents for pain management and drug discovery.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(3-fluorophenyl)urea involves the reaction between cyclohexylisocyanate and 3-fluoroaniline in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate urea, which is then converted to N-cyclohexyl-N'-(3-fluorophenyl)urea by the removal of the protecting group. The yield of N-cyclohexyl-N'-(3-fluorophenyl)urea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(3-fluorophenyl)urea has been extensively studied for its potential applications in pain management and drug development. TRPV1 channels are involved in the perception of noxious stimuli and are overexpressed in various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. N-cyclohexyl-N'-(3-fluorophenyl)urea has been shown to effectively block TRPV1-mediated pain responses in animal models, suggesting its potential as a novel analgesic agent.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECBKITPISKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385770 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(3-fluorophenyl)urea | |
CAS RN |
5361-25-1 |
Source


|
| Record name | 1-cyclohexyl-3-(3-fluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)



![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)